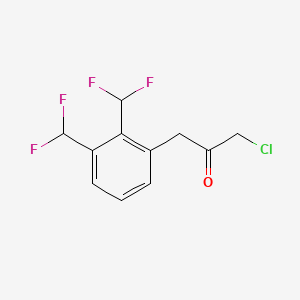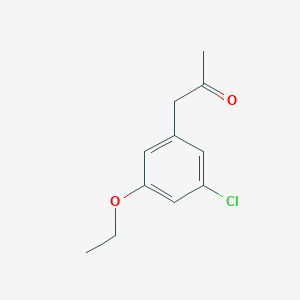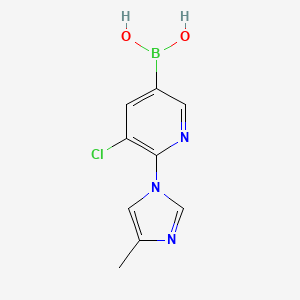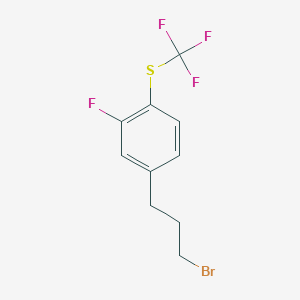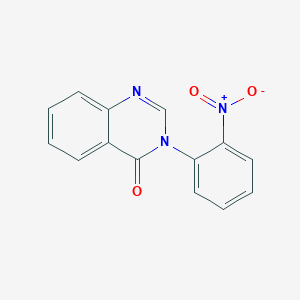
3-(2-Nitrophenyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrophenyl)quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group at the 3-position of the quinazolinone ring enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)quinazolin-4-one typically involves the condensation of 2-nitrobenzaldehyde with anthranilamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(2-Nitrophenyl)quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 3-(2-Aminophenyl)quinazolin-4-one.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Oxidation: Oxidized quinazolinone derivatives.
科学的研究の応用
3-(2-Nitrophenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(2-Nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets in cells. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The quinazolinone ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
3-(4-Nitrophenyl)quinazolin-4-one: Similar structure but with the nitro group at the 4-position.
2-Phenylquinazolin-4-one: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
3-(2-Chlorophenyl)quinazolin-4-one: Contains a chloro group instead of a nitro group, leading to different chemical behavior.
Uniqueness
3-(2-Nitrophenyl)quinazolin-4-one is unique due to the presence of the nitrophenyl group at the 3-position, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in scientific research and industry.
特性
CAS番号 |
154642-82-7 |
|---|---|
分子式 |
C14H9N3O3 |
分子量 |
267.24 g/mol |
IUPAC名 |
3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-10-5-1-2-6-11(10)15-9-16(14)12-7-3-4-8-13(12)17(19)20/h1-9H |
InChIキー |
OSXUBIXLFJGLBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3[N+](=O)[O-] |
溶解性 |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


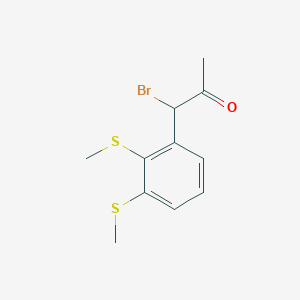
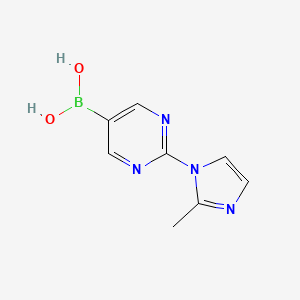

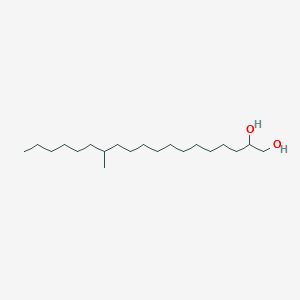
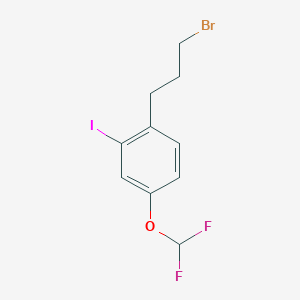
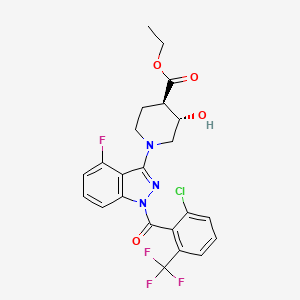

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
